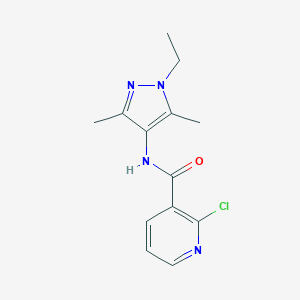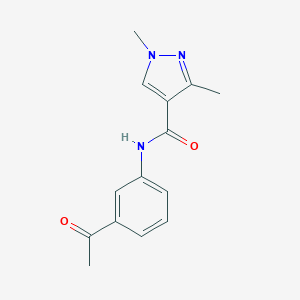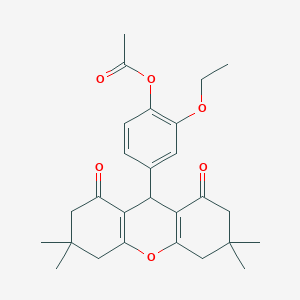
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features an adamantane moiety, a nitro group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further functionalized to introduce the nitro and pyrazole groups under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective nitration, and controlled pyrazole formation are employed to achieve the desired product efficiently .
化学反应分析
Types of Reactions
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various catalysts for facilitating the reactions. Conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the adamantane moiety .
科学研究应用
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance lipophilicity, allowing the compound to interact with lipid membranes and potentially disrupt cellular processes. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors .
相似化合物的比较
Similar Compounds
1-aminoadamantane: Known for its antiviral properties.
2-adamantyl-5-nitroimidazole: Used in medicinal chemistry for its antimicrobial activity.
N-(2-adamantyl)hexamethyleneimine: Investigated for its dopaminergic activity.
Uniqueness
N-(2-ADAMANTYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its adamantane, nitro, and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .
属性
分子式 |
C16H22N4O3 |
|---|---|
分子量 |
318.37g/mol |
IUPAC 名称 |
N-(2-adamantyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-8-14(20(22)23)15(19(2)18-8)16(21)17-13-11-4-9-3-10(6-11)7-12(13)5-9/h9-13H,3-7H2,1-2H3,(H,17,21) |
InChI 键 |
MNFJEDBOULNRAK-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
规范 SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3CC4CC(C3)CC2C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-{4-[(4-METHOXYANILINO)SULFONYL]PHENYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE](/img/structure/B451994.png)
![N-[1-(4-ethylphenyl)ethyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B451996.png)


![N-[4-(dimethylamino)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B452000.png)


![N-(3-PHENYLPROPYL)-3-({2-[(3-PHENYLPROPYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B452007.png)
![6-Bromo-2-(4-tert-butylphenyl)-4-[(2,6-dimethylmorpholin-4-yl)carbonyl]quinoline](/img/structure/B452008.png)

![N-(1-adamantyl)-N'-[1-(4-sec-butylphenyl)propyl]urea](/img/structure/B452010.png)
![5-(2-bromo-5-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B452011.png)
![6-BROMO-2-[4-(PROPAN-2-YL)PHENYL]-4-[4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B452014.png)
![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B452016.png)
